
Cloth Scarlet R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cloth Scarlet R, also known as Acid Red 151, is a synthetic azo dye widely used in the textile industry for dyeing fabrics. It is known for its vibrant red color and excellent dyeing properties, making it a popular choice for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cloth Scarlet R is synthesized through a coupling reaction involving diazonium salts and aromatic compounds. The process typically involves the following steps:
Diazotization: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to form benzene diazonium chloride.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo dye, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring consistent quality for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Cloth Scarlet R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various reagents, including halogens and nitrating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Cloth Scarlet R has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Wirkmechanismus
The mechanism of action of Cloth Scarlet R involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through various chemical bonds, including hydrogen bonds and van der Waals forces. This interaction can lead to changes in the structure and function of the target molecules, resulting in the desired staining or dyeing effect .
Vergleich Mit ähnlichen Verbindungen
Cloth Scarlet R is part of a larger family of azo dyes, which are characterized by their azo group (-N=N-) linking two aromatic rings. Similar compounds include:
Biebrich Scarlet: Another azo dye with similar applications in textile dyeing and biological staining.
Sudan IV: A fat-soluble dye used for staining lipids in biological specimens.
Acid Red 88: Another azo dye used in the textile industry for dyeing fabrics .
This compound stands out due to its specific color properties, high stability, and versatility in various applications.
Eigenschaften
CAS-Nummer |
6406-58-2 |
|---|---|
Molekularformel |
C24H20N4NaO4S+ |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
sodium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H20N4O4S.Na/c1-15-13-18(25-26-22-11-9-19(14-16(22)2)33(30,31)32)8-10-21(15)27-28-24-20-6-4-3-5-17(20)7-12-23(24)29;/h3-14,29H,1-2H3,(H,30,31,32);/q;+1 |
InChI-Schlüssel |
DMFNHGZZDBFTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=CC=CC=C43)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


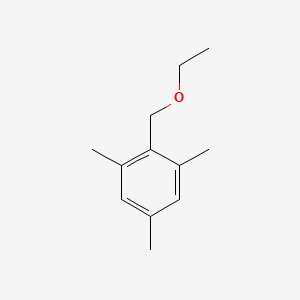
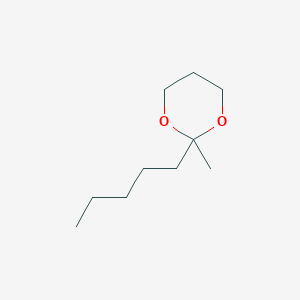
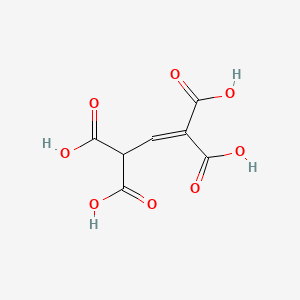
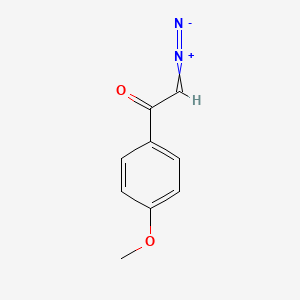
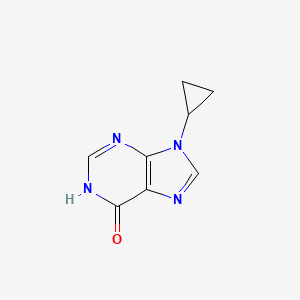

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
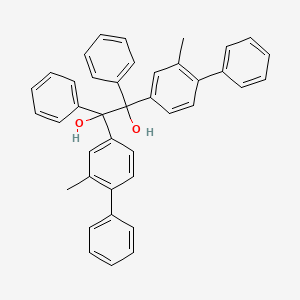

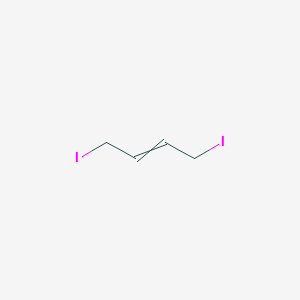
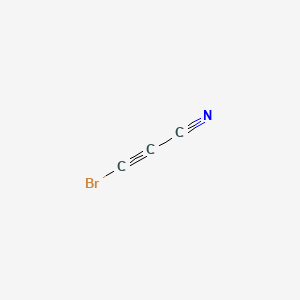
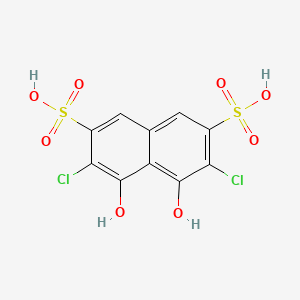

![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
